molecular formula C11H12O4 B118339 Methyl 2-(3-formylphenoxy)propanoate CAS No. 140451-38-3

Methyl 2-(3-formylphenoxy)propanoate

Cat. No.: B118339
CAS No.: 140451-38-3
M. Wt: 208.21 g/mol
InChI Key: XYICAICUHXILNM-UHFFFAOYSA-N
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Description

Methyl 2-(3-formylphenoxy)propanoate: is an organic compound with the molecular formula C11H12O4 . It is an ester derivative of propanoic acid and contains a formyl group attached to a phenoxy moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: Methyl 2-(3-formylphenoxy)propanoate can be synthesized through the esterification of 2-(3-formylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-(3-formylphenoxy)propanoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

    Oxidation: 2-(3-carboxyphenoxy)propanoic acid.

    Reduction: Methyl 2-(3-hydroxyphenoxy)propanoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 2-(3-formylphenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its reactivity and structural features.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

    Molecular Targets: The compound interacts with various enzymes and receptors, depending on its structural modifications. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins.

    Pathways Involved: The reactivity of the formyl group and the ester moiety allows the compound to participate in multiple biochemical pathways, including those involving oxidation-reduction reactions and ester hydrolysis.

Comparison with Similar Compounds

    Methyl 2-(4-formylphenoxy)propanoate: Similar structure but with the formyl group in the para position.

    Ethyl 2-(3-formylphenoxy)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-(3-carboxyphenoxy)propanoate: Similar structure but with a carboxyl group instead of a formyl group.

Uniqueness:

    Positional Isomerism: The position of the formyl group on the phenoxy ring significantly affects the reactivity and applications of the compound.

    Ester Variations: The type of ester (methyl vs. ethyl) influences the compound’s physical properties and reactivity.

Properties

IUPAC Name

methyl 2-(3-formylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYICAICUHXILNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596014
Record name Methyl 2-(3-formylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140451-38-3
Record name Methyl 2-(3-formylphenoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

By the method of Example 1, Step H, 10.0 g (0.0819 mole) of 3-hydroxybenzaldehyde and 16.0 g (0.0982 mole) of methyl 2-bromopropionate were reacted in the presence of 13.6 g (0.0983 mole) of anhydrous potassium carbonate in 50 mL of N,N-dimethylformamide, yielding 16.1 g of methyl 2-(3-formylphenoxy)propionate as an orange liquid. The NMR and IR spectra were consistent with the proposed structure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into 150 ml of N,N-dimethylformamide was dissolved 10 g of 3-hydroxybenzaldehyde; 13.6 g of anhydrous potassium carbonate was added; 13.7 g of methyl 2-bromopropionate was added dropwise at room temperature under stirring and the mixture was stirred overnight at room temperature. The reaction solution was poured into ice water and the mixture was extracted twice with t-butyl methyl ether. The organic layer was washed once with 5N aqueous sodium hydroxide solution, twice with water, once with 0.1N hydrochloric acid and once with saturated aqueous sodium chloride solution in turn, dried over magnesium sulfate and then concentrated under reduced pressure to give 16.48 g of methyl 2-(3-formylphenoxy)propionate.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four

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